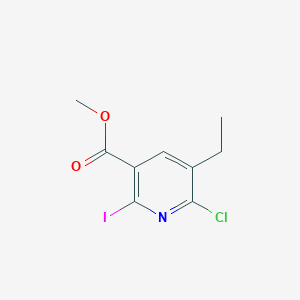![molecular formula C18H23NO B13919805 (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group attached to a cyclohexenone ring, with a dimethylamino substituent on the styryl group. Its structure allows for interesting photophysical and chemical properties, making it a subject of interest in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,5-dimethyl-2-cyclohexenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in photophysical studies due to its fluorescence properties.
Biology: The compound can be employed in the development of fluorescent markers for biological imaging and in the study of cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to interact with specific molecular targets is of interest.
Industry: In materials science, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
作用機序
The mechanism of action of (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone involves its interaction with molecular targets through its styryl and dimethylamino groups. These interactions can lead to changes in the electronic structure of the compound, resulting in fluorescence or other photophysical effects. In biological systems, the compound may interact with proteins or nucleic acids, influencing cellular processes and potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(E)-4-(Dimethylamino)styryl-1-methylpyridinium iodide: A hemicyanine dye with similar photophysical properties.
Ethyl 4-(dimethylamino)benzoate: A compound used as a photoinitiator in polymer chemistry.
2-[(E)-4-(Dimethylamino)styryl]-1-methylpyridinium: Another styryl derivative with applications in fluorescence studies.
Uniqueness
(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone is unique due to its combination of a cyclohexenone ring with a styryl group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research focused on understanding the interactions of organic molecules with light and biological systems.
特性
分子式 |
C18H23NO |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H23NO/c1-18(2)12-15(11-17(20)13-18)6-5-14-7-9-16(10-8-14)19(3)4/h5-11H,12-13H2,1-4H3/b6-5+ |
InChIキー |
WBLKBQQPUBCALQ-AATRIKPKSA-N |
異性体SMILES |
CC1(CC(=CC(=O)C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
正規SMILES |
CC1(CC(=CC(=O)C1)C=CC2=CC=C(C=C2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


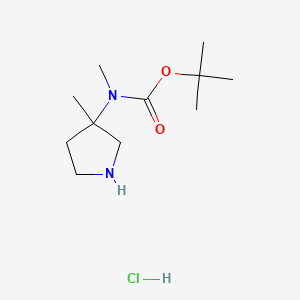
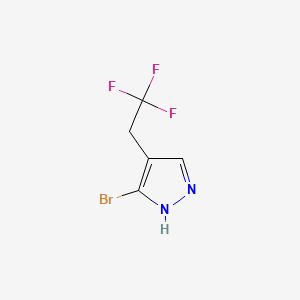
![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
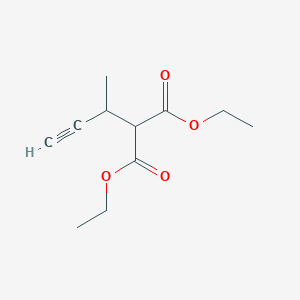
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
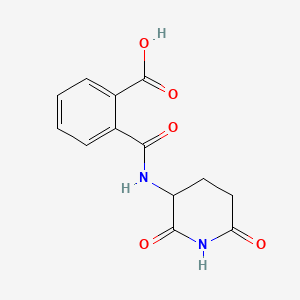
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
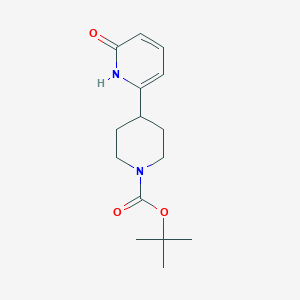
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
